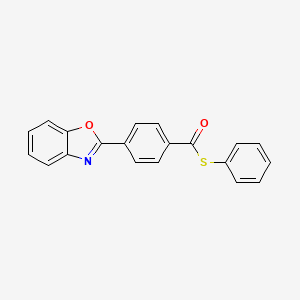

S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate

Description

S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate is a structurally complex organic compound characterized by a benzene ring substituted with a benzoxazole moiety at the 4-position and a carbothioate ester group at the 1-position.

Properties

CAS No. |

62572-77-4 |

|---|---|

Molecular Formula |

C20H13NO2S |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

S-phenyl 4-(1,3-benzoxazol-2-yl)benzenecarbothioate |

InChI |

InChI=1S/C20H13NO2S/c22-20(24-16-6-2-1-3-7-16)15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)23-19/h1-13H |

InChI Key |

MQDDPMUUXPQKMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate typically involves the nucleophilic substitution reaction of acyl chloride with thiol or thiophenol. This reaction can be efficiently carried out under mild conditions and is often characterized by the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine . The reaction conditions are generally mild, making the process efficient and yielding high-purity products.

Industrial Production Methods

Industrial production of S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions are common, involving reagents like sodium hydroxide or potassium carbonate

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate involves its ability to absorb UV light and generate free radicals, which initiate polymerization reactions. This property makes it an effective photoinitiator in UV-curing processes . Additionally, its interaction with biological targets such as tyrosinase involves binding to the enzyme’s active site, inhibiting its activity and thus reducing melanin production .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions can be highlighted through comparisons with related benzoate and heterocyclic derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations

Functional Group Impact: The thioester group in this compound increases its electrophilicity compared to phenyl benzoate (CAS 93-99-2) and methyl benzoate (CAS 93-58-3), which contain oxygen-based esters. This makes the thioester more reactive in nucleophilic substitution reactions .

Structural Complexity :

- Compared to aliphatic benzoates (e.g., isopropyl benzoate, CAS 939-48-0), the compound’s rigid benzoxazole-thioester architecture may enhance thermal stability and binding affinity in supramolecular systems.

Biological and Material Applications :

- While phenyl benzoate derivatives are commonly used in industrial applications (e.g., fragrances), this compound’s heterocyclic-thioester hybrid structure aligns with recent trends in designing photoactive materials and enzyme inhibitors .

Research Findings and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.